![molecular formula C18H18F3N7O B2962253 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2200036-27-5](/img/structure/B2962253.png)
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C18H18F3N7O and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The triazolopyridazine derivatives have been studied for their anticancer properties. Specifically, these compounds have shown promising results against human colon cancer cell lines such as HCT-116 and HT-29 . One derivative, referred to as RB7, exhibited remarkable anticancer activity on HT-29 cells by inducing cell death through the mitochondrial apoptotic pathway. This was achieved by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 .
Antibacterial Properties
Research has indicated that triazolopyrazine derivatives possess antibacterial activities. These compounds have been tested using the microbroth dilution method to determine their minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli . The results suggest potential applications in developing new antibacterial agents.
Synthesis of Bioactive Molecules
The compound’s core structure is useful in the synthesis of a wide variety of bioactive molecules. For instance, it can be used to create derivatives with potential antidepressant, antipsychotic, antihistamine, anti-fungal, antioxidant, and anti-inflammatory properties . This versatility makes it a valuable scaffold in drug discovery and medicinal chemistry.
Pharmacological Enhancements
The presence of the trifluoromethyl group in the compound’s structure is known to significantly improve the physicochemical and pharmacological properties of parent molecules. This enhancement can lead to the development of drugs with better efficacy and stability .
Agrochemical Applications
Due to its broad-spectrum pharmaceutical activity, the compound and its derivatives could be explored for use in agrochemicals. This includes potential roles in pest control and crop protection, leveraging its biological activity to develop safer and more effective agrochemical products .
Functional Materials and Ligand Chemistry
The triazolopyridazine and triazolopyrazine cores are also of interest in the field of functional materials and ligand chemistry. They can be used to design ligands with specific p-donor properties, which are promising for various applications, including the development of new materials with unique electronic and optical properties .
Mechanism of Action
Target of action
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine ring system are known to have various biological activities . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of action
The mode of action would depend on the specific biological targets of the compound. Generally, compounds with this structure can interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical pathways
The affected pathways would be determined by the specific targets of the compound. For example, some [1,2,4]triazolo[4,3-b]pyridazine compounds have been found to induce apoptosis in certain cell types .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the presence of the trifluoromethyl group could significantly influence these properties .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound induces apoptosis, this could result in cell death .
properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)17-23-22-14-5-6-15(25-28(14)17)26-8-11(9-26)10-27-16(29)7-12-3-1-2-4-13(12)24-27/h5-7,11H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQKJWZWZNRQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


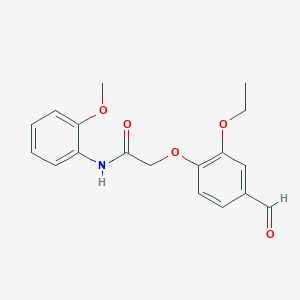
![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)

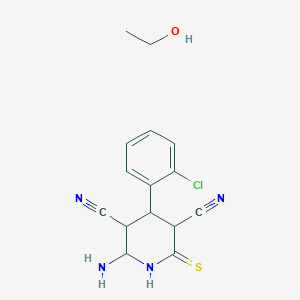
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)
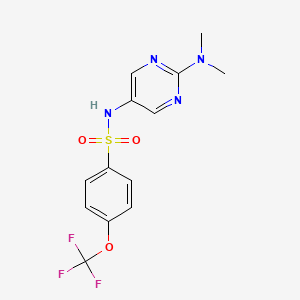
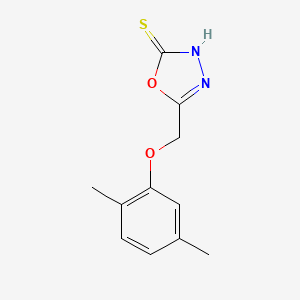
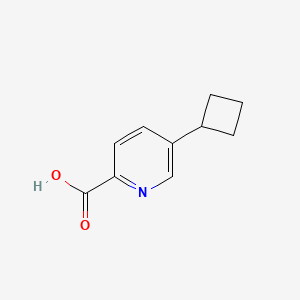
![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)
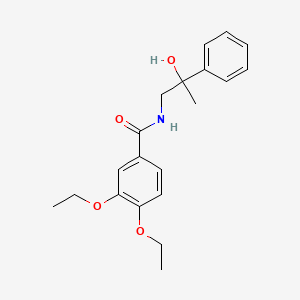
![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

